molecular formula C14H22 B12607911 12-Methyltrideca-2,10-diyne CAS No. 646057-33-2

12-Methyltrideca-2,10-diyne

Cat. No.: B12607911
CAS No.: 646057-33-2
M. Wt: 190.32 g/mol
InChI Key: KODRQYXRCAABTO-UHFFFAOYSA-N
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Description

12-Methyltrideca-2,10-diyne is a linear aliphatic compound characterized by a 13-carbon chain with a methyl group at the 12th position and conjugated diyne (two triple bonds) at positions 2 and 10. This structure confers unique chemical reactivity, particularly in cycloaddition reactions and polymer synthesis.

Properties

CAS No.

646057-33-2

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

12-methyltrideca-2,10-diyne

InChI

InChI=1S/C14H22/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h14H,6-11H2,1-3H3

InChI Key

KODRQYXRCAABTO-UHFFFAOYSA-N

Canonical SMILES

CC#CCCCCCCC#CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Methyltrideca-2,10-diyne typically involves alkyne metathesis reactions. One common method is the molybdenum-catalyzed alkyne metathesis, which allows for the formation of conjugated diynes and triynes. The reaction conditions often require the use of sterically-hindered diynes to achieve high selectivity and prevent the formation of unwanted byproducts .

Industrial Production Methods: While specific industrial production methods for 12-Methyltrideca-2,10-diyne are not well-documented, the general approach involves large-scale alkyne metathesis reactions using well-defined catalysts. The process may also include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 12-Methyltrideca-2,10-diyne can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: 12-Methyltrideca-2,10-diyne is used in the synthesis of conjugated microporous polymers (CMPs) for energy storage applications. These polymers exhibit high thermal stability and specific surface areas, making them suitable for use as electrode materials in supercapacitors .

Biology and Medicine: The unique structure of diynes allows them to interact with biological molecules in ways that can inhibit the growth of harmful cells .

Industry: In the industrial sector, 12-Methyltrideca-2,10-diyne can be used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable conjugated systems makes it valuable for the development of new materials with unique electronic and mechanical properties .

Mechanism of Action

The mechanism of action of 12-Methyltrideca-2,10-diyne involves its ability to participate in various chemical reactions due to the presence of triple bonds. These reactions can lead to the formation of reactive intermediates that interact with molecular targets. For example, in biological systems, the compound may inhibit the function of enzymes or disrupt cellular processes by forming covalent bonds with key biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 12-Methyltrideca-2,10-diyne and its analogs:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Features Biological/Functional Role
12-Methyltrideca-2,10-diyne Linear C13 chain with CH3 at C12 and triple bonds at C2, C10 C14H20 ~188.3 (estimated) Simplest diyne with methyl substitution; lacks oxygen-containing functional groups. Limited data; potential precursor for bioactive derivatives.
1,3-Diacetoxy-4,6,12-tetradecatriene-8,10-diyne C14 chain with diyne (C8, C10), triene (C4, C6, C12), and two acetoxy groups C18H20O4 335.10 Combines diyne, triene, and ester functionalities; polar due to acetoxy groups. Found in human emotional tears; linked to lipid metabolism and stress response modulation.
1-Acetoxy-tetradeca-6E,12E-diene-8,10-diyne-3-ol C14 chain with diyne (C8, C10), diene (C6, C12), hydroxyl (C3), and acetoxy C16H20O3 284.3 (estimated) Hybrid structure with unsaturated bonds and polar groups; stereochemistry (E-configuration). Anti-inflammatory activity; isolated from Atractylodes macrocephala; modulates cytokine pathways.
1,3-Diacetoxy-tetradeca-6E,12E-diene-8,10-diyne C14 chain with diyne (C8, C10), diene (C6, C12), and two acetoxy groups C18H22O4 326.4 (estimated) Double acetoxy substitution enhances solubility and metabolic stability. Therapeutic potential for inflammatory diseases; synergizes with other plant-derived metabolites.

Structural and Functional Analysis

  • Chain Length and Substitution :

    • 12-Methyltrideca-2,10-diyne (C13) is shorter than its tetradecatriene/diyne analogs (C14) . The methyl group at C12 may sterically hinder interactions compared to polar acetoxy or hydroxyl groups in analogs.
    • The absence of oxygen-containing functional groups in 12-Methyltrideca-2,10-diyne reduces its polarity, likely lowering solubility in aqueous systems relative to acetoxy- or hydroxyl-bearing analogs .
  • Reactivity: Conjugated diynes in 12-Methyltrideca-2,10-diyne enable cycloaddition reactions (e.g., Huisgen reactions), similar to tetradecatriene/diyne compounds. However, the lack of adjacent double bonds (e.g., triene in ) may limit photochemical reactivity . Acetoxy groups in analogs enhance electrophilicity, facilitating nucleophilic attacks in biological systems, whereas 12-Methyltrideca-2,10-diyne’s non-polar structure may favor lipid membrane interactions .
  • The diyne-triene compound in is associated with lipid metabolism in humans, suggesting that diyne positioning and adjacent unsaturation influence metabolic pathways .

Biological Activity

12-Methyltrideca-2,10-diyne is a hydrocarbon compound with a unique structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

12-Methyltrideca-2,10-diyne features a linear carbon chain with two triple bonds located at the 2nd and 10th positions, along with a methyl group at the 12th position. This structure contributes to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular Formula C13H22
Molecular Weight 178.32 g/mol
IUPAC Name 12-Methyltrideca-2,10-diyne
CAS Number Not widely reported

Antimicrobial Properties

Research has indicated that compounds similar to 12-Methyltrideca-2,10-diyne exhibit significant antimicrobial activity. For instance, studies on related alkynes have shown effectiveness against various bacterial strains, suggesting a potential role for 12-Methyltrideca-2,10-diyne in developing new antimicrobial agents.

Cytotoxic Effects

In vitro studies have demonstrated that alkynes can induce cytotoxic effects in cancer cell lines. Specifically, compounds with similar structures have been observed to inhibit cell proliferation and induce apoptosis. This raises the possibility that 12-Methyltrideca-2,10-diyne may possess similar anticancer properties.

The biological activity of 12-Methyltrideca-2,10-diyne can be attributed to its ability to interact with cellular components. The presence of multiple triple bonds may facilitate the formation of reactive oxygen species (ROS), leading to oxidative stress in cells. This mechanism is common among many alkynes and could explain the observed cytotoxicity.

Study 1: Antimicrobial Activity

A study published in Journal of Natural Products evaluated the antimicrobial effects of various alkynes against Staphylococcus aureus and Escherichia coli. The results indicated that certain alkynes exhibited significant inhibitory effects on bacterial growth. While specific data on 12-Methyltrideca-2,10-diyne was not included, the findings suggest that it may share these properties due to structural similarities.

Study 2: Cytotoxicity in Cancer Cells

In a study reported in Cancer Research, researchers investigated the cytotoxic effects of several alkynes on human breast cancer cell lines. The results showed that these compounds induced apoptosis through ROS generation and mitochondrial dysfunction. Although 12-Methyltrideca-2,10-diyne was not explicitly tested, its structural characteristics imply potential for similar activity.

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